1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-10-1-2-12-11(7-10)14(18-8-17-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGWYXWZLTONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide typically involves the reaction of 6-bromoquinazoline with piperidine-4-carboxamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring.
Scientific Research Applications
1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.
Chemical Properties and Structure
This compound is characterized by its unique structural features, which include a quinazoline ring and a piperidine moiety. The presence of the bromine atom at the 6-position of the quinazoline ring enhances its reactivity and biological activity. The carboxamide functional group contributes to its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated that the compound inhibits the proliferation of MCF-7 breast cancer cells through apoptosis induction.
- Lung Cancer : It has shown effectiveness in reducing cell viability in A549 lung cancer cells, suggesting a mechanism involving cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against several bacterial strains, including:
- Staphylococcus aureus : Exhibiting significant inhibitory effects.
- Escherichia coli : Demonstrating moderate antibacterial activity.
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Neurological Applications
Emerging research indicates that this compound may have neuroprotective effects. Preliminary studies suggest it could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating neurotransmitter systems and reducing oxidative stress.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The lead compound showed significant inhibition of tumor growth in xenograft models, with a noted reduction in tumor size compared to control groups. This study underscores the potential of this compound as a scaffold for developing novel anticancer therapies.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted by a team at a leading pharmaceutical research institute. The study reported that this compound exhibited potent activity against multi-drug-resistant strains of bacteria. The results indicated that the compound could serve as a basis for new antibiotics, particularly in an era of rising antibiotic resistance.
| Activity Type | Cell Line/Organism | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Induces apoptosis | |
| Anticancer | A549 (Lung Cancer) | Reduces cell viability | |
| Antimicrobial | Staphylococcus aureus | Significant inhibitory effect | |
| Antimicrobial | Escherichia coli | Moderate antibacterial activity | |
| Neuroprotective | Neuroblastoma Cells | Modulates neurotransmitter systems |
Table 2: Case Study Outcomes
| Case Study | Focus Area | Key Findings | Reference |
|---|---|---|---|
| Study 1 | Anticancer Efficacy | Significant tumor growth inhibition | |
| Study 2 | Antimicrobial Screening | Potent activity against resistant strains |
Mechanism of Action
The mechanism of action of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. One of the primary targets is DNA gyrase, an enzyme crucial for DNA replication and transcription. By inhibiting DNA gyrase, this compound can disrupt the replication process in cancer cells, leading to cell death . Additionally, it may induce DNA damage through the generation of reactive oxygen species (ROS), further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural features, molecular properties, and biological relevance of 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide with similar compounds:
Key Observations:
- Bromine vs. Chlorine: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) may enhance hydrophobic interactions in target binding .
- Heterocycle Core: Quinazoline derivatives exhibit planar geometry, favoring intercalation or enzyme active-site binding, whereas pyridine or isothiazolo-pyridine cores offer smaller footprints for selective interactions .
Biological Activity
1-(6-Bromoquinazolin-4-yl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various targets involved in disease processes. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline moiety, which is a well-known scaffold in drug discovery due to its diverse biological activities. The piperidine-4-carboxamide component contributes to its pharmacological properties, enhancing its interaction with biological targets.
This compound primarily acts as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures can inhibit protein kinases and DNA gyrase, which are crucial for cellular proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. In particular, compounds from this class have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria.
| Compound | Target | MIC (µM) | Selectivity |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | < 20 | High |
In a high-throughput screening study involving a library of compounds, several piperidine derivatives exhibited significant inhibition of M. tuberculosis growth, with minimum inhibitory concentrations (MIC) often below 20 µM, indicating potent antimicrobial properties .
Antiviral Activity
Piperidine derivatives have also been explored for their antiviral properties. Specifically, some compounds have demonstrated activity against HIV by acting as CCR5 antagonists. The structural modifications in the piperidine framework can enhance binding affinity and metabolic stability, which are crucial for therapeutic efficacy .
Study on Antitubercular Activity
In a recent study focused on the development of new antitubercular agents, this compound was identified as part of a series of compounds that effectively inhibited M. tuberculosis. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the efficacy of these compounds .
In Vivo Efficacy
Further investigations into the pharmacokinetic profiles of related piperidine derivatives suggest that modifications to the molecular structure can lead to improved bioavailability and reduced toxicity. For instance, compounds showing high selectivity for bacterial targets over human cells were prioritized for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-bromoquinazolin-4-yl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling 6-bromoquinazoline with piperidine-4-carboxamide precursors. Key steps include nucleophilic substitution at the quinazoline C4 position and carboxamide formation. Reagents like EDCI/HOBt are often used for amide bond coupling .
- Data Consideration : Optimize reaction temperature (e.g., 80–100°C for substitution) and solvent polarity (DMF or THF) to enhance intermediate stability. Yields for analogous piperidine-carboxamide syntheses range from 57–61% under inert atmospheres .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use 1H/13C NMR to verify substituent positions (e.g., bromine at quinazoline C6, piperidine-carboxamide linkage). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~365.2 g/mol). Purity assessment via HPLC (≥95% purity threshold) is essential for biological studies .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodology : Solubility screening in DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) is critical. Stability tests via LC-MS over 24–72 hours at 37°C can detect degradation products. Related compounds show logP values ~2.5, suggesting moderate lipophilicity .
Advanced Research Questions
Q. How does the bromine substituent at C6 influence target binding and selectivity in kinase or bromodomain inhibition assays?
- Methodology : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities of brominated vs. non-brominated analogs. Validate with in vitro kinase assays (e.g., ADP-Glo™) or bromodomain inhibition screens (e.g., BRD4 IC50 measurements). Bromine may enhance hydrophobic interactions in ATP-binding pockets .
- Data Contradiction : Some brominated quinazolines show reduced solubility but improved target engagement, requiring trade-offs in lead optimization .
Q. What strategies mitigate off-target effects of this compound in complex biological systems?
- Methodology : Use proteome-wide profiling (e.g., kinome-wide screens) to identify off-target kinases. Metabolomic studies (LC-MS/MS) can detect unexpected metabolite interactions. Structural modifications (e.g., piperidine N-methylation) may reduce promiscuity .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodology : Synthesize analogs with variations in:
- Quinazoline core : Replace bromine with Cl, F, or methyl groups.
- Piperidine-carboxamide : Modify substituents (e.g., fluorophenyl vs. methyl groups).
- Biological Testing : Compare IC50 values in target-specific assays (see example table below) .
| Derivative Structure | Target (IC50, µM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| 6-Bromo, 4-piperidine carboxamide | BRD4: 0.45 | 12:1 (vs. BRD2) |
| 6-Chloro, 4-piperidine carboxamide | BRD4: 1.2 | 5:1 (vs. BRD2) |
Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?
- Methodology :
- In vitro : Hepatic microsomal stability assays (human/rodent), Caco-2 permeability tests.
- In vivo : Rodent PK studies with IV/PO dosing. Monitor plasma half-life, AUC, and bioavailability. Piperidine-carboxamides often show moderate clearance (e.g., 15–20 mL/min/kg) due to CYP3A4 metabolism .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodology : Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). For example, conflicting cytotoxicity data may arise from variations in cell lines (e.g., HeLa vs. HEK293). Use orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
